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Overview
Description
L-375052 is a small molecule compound developed by Merck Research Laboratories. It is known for its potent thrombin inhibitory properties, making it a significant candidate in the treatment of cardiovascular diseases, particularly thromboembolism .
Preparation Methods
The synthesis of L-375052 involves several key steps:
Cyclization: Acetyl cyclopropane is reacted with 2-nitroacetamide and formamide dimethylacetal in the presence of p-toluenesulfonic acid to form nitro-pyridinone.
Reduction: The nitro-pyridinone is reduced using hydrogen over palladium on carbon to yield 3-amino-6-propylpyridin-2(1H)-one.
Protection: The amino group is protected with benzyl chloroformate to form a carbamate.
Condensation: The carbamate is condensed with tert-butyl bromoacetate using sodium hydride in tetrahydrofuran to produce a substituted acetate ester.
Deprotection: The ester is deprotected by hydrogenolysis with hydrogen over palladium on carbon in ethyl acetate to yield an intermediate with a free amino group.
Sulfonamide Formation: The intermediate is treated with benzylsulfonyl chloride and pyridine to form a sulfonamide.
Hydrolysis: The ester group is hydrolyzed with hydrochloric acid in ethyl acetate to produce a carboxylic acid.
Final Condensation: The carboxylic acid is condensed with pyridylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to form the final carboxamide.
Chemical Reactions Analysis
L-375052 undergoes various chemical reactions, including:
Oxidation and Reduction: The nitro group in the intermediate nitro-pyridinone is reduced to an amino group using hydrogen over palladium on carbon.
Substitution: The amino group is protected and then substituted with benzylsulfonyl chloride to form a sulfonamide.
Condensation: The final step involves the condensation of a carboxylic acid with pyridylmethylamine to form a carboxamide.
Scientific Research Applications
L-375052 has several scientific research applications:
Chemistry: It is used as a model compound for studying thrombin inhibition and related biochemical pathways.
Biology: It is utilized in research to understand the mechanisms of blood coagulation and the role of thrombin in various physiological processes.
Medicine: L-375052 is being investigated for its potential therapeutic applications in treating thromboembolic disorders and other cardiovascular diseases.
Mechanism of Action
L-375052 exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, L-375052 prevents the formation of blood clots, making it a valuable therapeutic agent for conditions like thromboembolism .
Comparison with Similar Compounds
L-375052 is unique among thrombin inhibitors due to its improved pharmacokinetic properties. Similar compounds include:
L-374087: Another thrombin inhibitor with a similar pyridinone core but different modifications to enhance oral absorption.
Argatroban: A synthetic direct thrombin inhibitor used clinically for anticoagulation.
Dabigatran: An oral direct thrombin inhibitor used to prevent stroke and blood clots in patients with atrial fibrillation
L-375052 stands out due to its specific structural modifications that enhance its stability and bioavailability, making it a promising candidate for further development in thromboembolic therapy.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
187162-97-6 |
---|---|
Molecular Formula |
C24H29N5O4S |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[(6-amino-2-methylpyridin-3-yl)methyl]-2-[3-(benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetamide |
InChI |
InChI=1S/C24H29N5O4S/c1-3-7-20-11-12-21(28-34(32,33)16-18-8-5-4-6-9-18)24(31)29(20)15-23(30)26-14-19-10-13-22(25)27-17(19)2/h4-6,8-13,28H,3,7,14-16H2,1-2H3,(H2,25,27)(H,26,30) |
InChI Key |
UBCBHGGCRITWCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C(=O)N1CC(=O)NCC2=C(N=C(C=C2)N)C)NS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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